molecular formula C6H7B2FO4 B2437121 2-Fluorophenyl-1,3-diboronic acid CAS No. 2377610-01-8

2-Fluorophenyl-1,3-diboronic acid

Cat. No. B2437121
CAS RN: 2377610-01-8
M. Wt: 183.74
InChI Key: AIVHMMKXCCYYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluorophenyl-1,3-diboronic acid is a chemical compound used for the preparation of biologically active biphenyls and arylboron difluoride Lewis acids . It’s a valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of this compound involves catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .


Molecular Structure Analysis

The molecular formula of this compound is C6H6B2F2O4 . More detailed structural information might be available in specific scientific literature or databases.


Chemical Reactions Analysis

Boronic acids, including this compound, can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes . This property has been utilized in various sensing applications .

Scientific Research Applications

Synthesis and Characterization

  • Organoboron Compound Development : 2-Fluorophenyl-1,3-diboronic acid, as a type of diboronic acid, is synthesized through reactions involving methyl borate and difunctional Grignard reagents. These diboronic acids are characterized by their resistance to aerial oxidation and their ability to form cyclic esters with various diols, which is significant in the field of organic synthesis (Coutts, Goldschmid, & Musgrave, 1970).

Tautomeric Equilibria and Structural Analysis

  • Tautomeric Equilibria : Functionalized 2-formylphenylboronic acids, including variants like this compound, can undergo tautomeric rearrangements in solution, leading to the formation of corresponding oxaboroles. These structural transformations and the effects of substituents like fluorine on these processes have been a subject of research, providing insights into the reactivity and stability of these compounds (Luliński et al., 2007).

Biological Activity

  • Antifungal Properties : Derivatives of 2-Fluorophenylboronic acid have shown antifungal activity against strains like Aspergillus and Candida, highlighting their potential in developing new antifungal agents. The structure-activity relationship, particularly the position of the fluorine substituent, plays a crucial role in their efficacy (Borys et al., 2019).

Sensor and Detection Applications

  • Fluorescence Sensitivity to Carbohydrates : Certain diboronic acids, including this compound derivatives, have been used in developing fluorescence-based sensors for carbohydrates like D-fructose, demonstrating their potential in analytical chemistry and bio-sensing applications (Zhang et al., 2014).

Chemical Transformations and Synthesis

  • Halodeboronation Studies : Research involving this compound includes studies on halodeboronation reactions, which are crucial in organic synthesis for introducing various functional groups into aromatic compounds. This expands the utility of these compounds in complex organic syntheses (Szumigala et al., 2004).

Glucose Sensing

  • Glucose Sensing Mechanism : Boronic acids, including this compound, have been investigated for their role in glucose sensing, utilizing their binding affinity to sugars. This research contributes to the development of sensitive and selective glucose sensors, which are vital in medical diagnostics, particularly for diabetes management (Huang et al., 2013).

Oncological Research

  • Anticancer Potential : Certain derivatives of 2-Fluorophenylboronic acid have been examined for their antiproliferative effects on cancer cells. The studies focus on their ability to induce cell cycle arrest and apoptosis, specifically in ovarian cancer cells, marking their significance in experimental oncology (Psurski et al., 2018).

properties

IUPAC Name

(3-borono-2-fluorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7B2FO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,10-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVHMMKXCCYYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)B(O)O)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7B2FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.